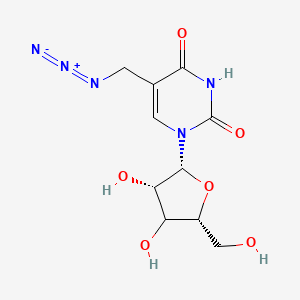

![molecular formula C14H18ClN3O3 B10855083 N-[1-(2-chloroacetyl)piperidin-4-yl]-5-cyclopropyl-1,2-oxazole-3-carboxamide](/img/structure/B10855083.png)

N-[1-(2-chloroacetyl)piperidin-4-yl]-5-cyclopropyl-1,2-oxazole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

EM127 ist eine neuartige Verbindung, die für ihre hohe Selektivität und Affinität als kovalenter Inhibitor des Enzyms SMYD3 (SET- und MYND-Domänen-enthaltendes Protein 3) bekannt ist. SMYD3 ist eine Histonmethyltransferase, die eine entscheidende Rolle bei der Regulation der Genexpression spielt und in verschiedene Krebsarten verwickelt ist, darunter Brust-, Darm- und Magenkrebs .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Verbindung ist ein 4-Aminopiperidinderivat, das eine 2-Chlorethanoylgruppe als reaktive Kriegsköpfe trägt . Die Synthese umfasst folgende Schritte:

Bildung des 4-Aminopiperidinkerns: Dieser Schritt beinhaltet die Reaktion geeigneter Ausgangsmaterialien unter kontrollierten Bedingungen, um den 4-Aminopiperidinkern zu bilden.

Einführung der 2-Chlorethanoylgruppe: Die 2-Chlorethanoylgruppe wird durch eine nucleophile Substitutionsreaktion in den 4-Aminopiperidinkern eingeführt.

Reinigung und Charakterisierung: Das Endprodukt wird unter Verwendung chromatographischer Techniken gereinigt und mit spektroskopischen Methoden wie NMR und Massenspektrometrie charakterisiert.

Industrielle Produktionsmethoden

Die industrielle Produktion von EM127 folgt ähnlichen Synthesewegen, wird aber zur Deckung des Bedarfs für Forschung und potenzielle therapeutische Anwendungen hochskaliert. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, die Verwendung von hochreinen Reagenzien und den Einsatz großtechnischer Reinigungstechniken, um die Qualität und Konsistenz des Endprodukts zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen

EM127 durchläuft verschiedene chemische Reaktionen, darunter:

Kovalente Inhibition: EM127 bildet eine kovalente Bindung mit dem Cysteinrest (Cys186) in der Substrat-/Histon-Bindungstasche von SMYD3.

Phosphorylierungsinhibition: EM127 hemmt effektiv die Phosphorylierung von ERK1/2, einem wichtigen Signalmolekül in der Krebszellproliferation.

Häufige Reagenzien und Bedingungen

Reagenzien: 2-Chlorethanoylchlorid, 4-Aminopiperidin und andere organische Lösungsmittel und Katalysatoren.

Hauptprodukte, die gebildet werden

Das Hauptprodukt, das aus den Reaktionen mit EM127 gebildet wird, ist der kovalente Komplex von EM127 mit SMYD3, der zur Inhibition der SMYD3-Aktivität und zur anschließenden Herunterregulierung der Zielgenexpression führt .

Wissenschaftliche Forschungsanwendungen

EM127 hat eine breite Palette wissenschaftlicher Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:

Krebsforschung: EM127 wird verwendet, um die Rolle von SMYD3 bei der Krebsentwicklung zu untersuchen und potenzielle therapeutische Strategien für SMYD3-positive Tumoren zu entwickeln

Arzneimittelentwicklung: EM127 dient als Leitverbindung für die Entwicklung neuer Medikamente, die auf SMYD3 und verwandte Signalwege abzielen.

Biologische Studien: EM127 wird verwendet, um die molekularen Mechanismen zu untersuchen, die den SMYD3-vermittelten Zellprozessen zugrunde liegen, einschließlich DNA-Reparatur und Zellproliferation.

Wirkmechanismus

EM127 übt seine Wirkung aus, indem es kovalent an den Cysteinrest (Cys186) in der Substrat-/Histon-Bindungstasche von SMYD3 bindet. Diese Bindung hemmt die Methyltransferaseaktivität von SMYD3, was zur Herunterregulierung der Zielgenexpression und zur Inhibition wichtiger Signalwege wie der ERK1/2-Phosphorylierung führt . Darüber hinaus beeinträchtigt EM127 die DNA-Reparaturantwort auf durch Chemotherapie induzierte DNA-Schäden, wodurch Krebszellen empfindlicher gegenüber Chemotherapeutika werden .

Analyse Chemischer Reaktionen

Types of Reactions

EM127 undergoes various chemical reactions, including:

Covalent inhibition: EM127 forms a covalent bond with the cysteine residue (Cys186) in the substrate/histone binding pocket of SMYD3.

Phosphorylation inhibition: EM127 effectively inhibits the phosphorylation of ERK1/2, a key signaling molecule in cancer cell proliferation.

Common Reagents and Conditions

Reagents: 2-chloroethanoyl chloride, 4-aminopiperidine, and other organic solvents and catalysts.

Major Products Formed

The major product formed from the reactions involving EM127 is the covalent complex of EM127 with SMYD3, leading to the inhibition of SMYD3 activity and subsequent downregulation of target gene expression .

Wissenschaftliche Forschungsanwendungen

EM127 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Cancer research: EM127 is used to study the role of SMYD3 in cancer progression and to develop potential therapeutic strategies for SMYD3-positive tumors

Drug development: EM127 serves as a lead compound for the development of new drugs targeting SMYD3 and related pathways.

Biological studies: EM127 is used to investigate the molecular mechanisms underlying SMYD3-mediated cellular processes, including DNA repair and cell proliferation.

Wirkmechanismus

EM127 exerts its effects by covalently binding to the cysteine residue (Cys186) in the substrate/histone binding pocket of SMYD3. This binding inhibits the methyltransferase activity of SMYD3, leading to the downregulation of target gene expression and the inhibition of key signaling pathways such as ERK1/2 phosphorylation . Additionally, EM127 impairs the DNA repair response to chemotherapy-induced DNA damage, making cancer cells more sensitive to chemotherapeutic agents .

Vergleich Mit ähnlichen Verbindungen

EM127 ist unter den SMYD3-Inhibitoren einzigartig aufgrund seiner hohen Selektivität, Affinität und Spezifität für den Bindungsort. Ähnliche Verbindungen umfassen:

Eigenschaften

Molekularformel |

C14H18ClN3O3 |

|---|---|

Molekulargewicht |

311.76 g/mol |

IUPAC-Name |

N-[1-(2-chloroacetyl)piperidin-4-yl]-5-cyclopropyl-1,2-oxazole-3-carboxamide |

InChI |

InChI=1S/C14H18ClN3O3/c15-8-13(19)18-5-3-10(4-6-18)16-14(20)11-7-12(21-17-11)9-1-2-9/h7,9-10H,1-6,8H2,(H,16,20) |

InChI-Schlüssel |

OENTXAYVUCLRJQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC1C2=CC(=NO2)C(=O)NC3CCN(CC3)C(=O)CCl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

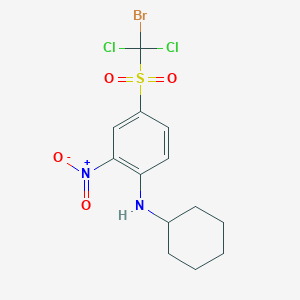

![3-cyclohexyl-10-methyl-2-phenylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B10855002.png)

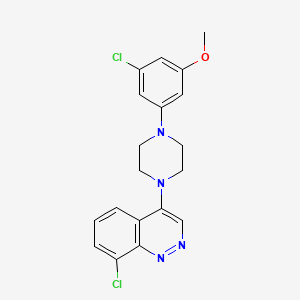

![7-[(1-acetylpiperidin-4-yl)methoxy]-5-fluoro-2-(oxan-4-ylsulfanylmethyl)-3H-quinazolin-4-one](/img/structure/B10855028.png)

![1-tert-butyl-3-(1H-indol-3-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B10855044.png)

![[4-[[4-(2,2,2-Trifluoroethoxy)phenyl]methyl]piperazin-1-yl]-[4-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]phenyl]methanone](/img/structure/B10855046.png)

![N-[3-(6-aminopyridazin-3-yl)prop-2-ynyl]-2-[3,5-bis(trifluoromethyl)pyridin-2-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B10855052.png)

![2-[(3,5-Dimethyladamantane-1-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B10855064.png)

![3-[(1-Benzylamino)ethylidene]-2h-chromene-2,4(3h)-dione](/img/structure/B10855069.png)